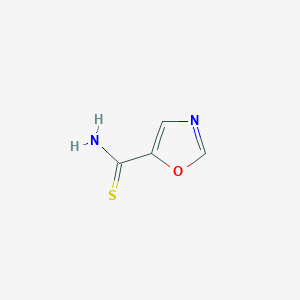

Oxazole-5-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-2-7-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULKTUDUXQCDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693297 | |

| Record name | 1,3-Oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-32-8 | |

| Record name | 1,3-Oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of Oxazole-5-carbothioamide"

An In-depth Technical Guide to the Synthesis and Characterization of Oxazole-5-carbothioamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and validated through rigorous analytical techniques, offering researchers a reliable framework for their own investigations.

Introduction: The Significance of the this compound Scaffold

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The incorporation of a carbothioamide group at the 5-position yields a scaffold with a unique electronic and steric profile, making it a valuable pharmacophore in drug discovery. This moiety has been identified in compounds exhibiting a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The sulfur atom of the carbothioamide group often plays a crucial role in target engagement, acting as a hydrogen bond acceptor or a metal-coordinating ligand.

The synthetic accessibility and the potential for diverse functionalization of the this compound core make it an attractive starting point for the development of novel therapeutic agents. This guide will focus on a robust and widely applicable synthetic route, the Van Leusen reaction, and detail the essential characterization techniques for structural verification.

Synthetic Pathway: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and versatile method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction proceeds via a base-mediated cycloaddition mechanism and is favored for its high yields and tolerance of a wide range of functional groups.

Reaction Mechanism

The reaction is initiated by the deprotonation of TosMIC by a suitable base, typically potassium carbonate, to form a reactive carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, leading to the formation of an intermediate oxazoline. Subsequent elimination of the tosyl group and tautomerization yields the final oxazole product. The introduction of the carbothioamide group can be achieved by reacting the corresponding oxazole-5-carboxamide with a thionating agent like Lawesson's reagent.

Figure 1: Simplified workflow of the Van Leusen oxazole synthesis.

Step-by-Step Experimental Protocol

This protocol outlines the synthesis of a generic this compound from an aldehyde and TosMIC, followed by thionation.

Materials:

-

An appropriate aldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Lawesson's reagent

-

Toluene, anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Oxazole Formation:

-

To a solution of the aldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude oxazole-5-carboxamide.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

-

Thionation to this compound:

-

Dissolve the purified oxazole-5-carboxamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Figure 2: General workflow for the purification and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to look for include:

-

A singlet in the region of 7.5-8.5 ppm corresponding to the oxazole ring proton.

-

Signals corresponding to the substituents on the oxazole ring.

-

A broad singlet for the -NH₂ protons of the carbothioamide group, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. Characteristic chemical shifts include:

-

Signals for the oxazole ring carbons, typically in the range of 120-160 ppm.

-

A downfield signal for the carbon of the carbothioamide group (C=S), often appearing around 180-200 ppm.

-

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Oxazole Ring Proton | 7.5 - 8.5 (s) | 120 - 160 |

| Carbothioamide (-NH₂) | Broad singlet | - |

| Carbothioamide (C=S) | - | 180 - 200 |

Table 1: Typical NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to observe are:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3100 |

| C=N (Oxazole) | Stretching | 1650 - 1550 |

| C=S | Stretching | 1250 - 1020 |

Table 2: Characteristic IR absorption frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the determination of the molecular formula. The mass spectrum should show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the this compound.

Conclusion

The synthesis of oxazole-5-carbothioamides via the Van Leusen reaction followed by thionation is a reliable and versatile method for accessing this important class of compounds. The characterization techniques outlined in this guide—NMR, IR, and mass spectrometry—provide a comprehensive and robust framework for structural verification and purity assessment. By following these protocols, researchers can confidently synthesize and characterize novel this compound derivatives for further investigation in drug discovery and development programs.

References

-

Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372. [Link]

-

Shafiee, A., & Lalezari, I. (1976). Synthesis of oxazole-5-thiones. Journal of Heterocyclic Chemistry, 13(3), 651-652. [Link]

-

O'Donnell, M. J. (2004). The Preparation and Uses of TosMIC. In Organic Syntheses (Vol. 81, p. 204). [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

"physicochemical properties of Oxazole-5-carbothioamide"

An In-Depth Technical Guide to the Physicochemical Properties of Oxazole-5-carbothioamide

Executive Summary

This compound is a heterocyclic compound featuring a five-membered oxazole ring substituted with a carbothioamide group. This structure serves as a valuable and versatile building block in medicinal chemistry and materials science.[1] The oxazole nucleus is a privileged scaffold found in numerous biologically active molecules, imparting a range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The presence of the carbothioamide moiety further enhances its potential for diverse chemical modifications and biological interactions. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering insights into its synthesis, structural characteristics, stability, and reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery and development pipelines.

The Oxazole Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and the oxazole ring is a particularly prominent motif.[2] An oxazole is a five-membered aromatic ring containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively.[3] This arrangement creates a unique electronic profile, rendering the ring weakly basic and thermally stable, though susceptible to certain ring-opening reactions.[5] The atoms in the ring are sp² hybridized, resulting in a planar structure with six delocalized π-electrons that confer aromaticity.[5]

The utility of oxazole derivatives is vast, with clinically approved drugs such as the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin showcasing the scaffold's therapeutic value.[2] The substitution pattern on the oxazole ring plays a critical role in defining the molecule's biological activity and physicochemical properties, making intermediates like this compound highly valuable for creating diverse chemical libraries.[3][6]

Synthesis and Structural Elucidation

The strategic synthesis and rigorous characterization of this compound are fundamental to its application. While multiple routes to the oxazole core exist, the van Leusen reaction offers a robust and efficient method.[7]

Proposed Synthetic Pathway via van Leusen Reaction

The van Leusen oxazole synthesis is a powerful one-pot reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[7] To synthesize this compound, a plausible approach involves the use of a protected thioformamide derivative as the starting aldehyde equivalent, followed by deprotection.

Experimental Protocol:

-

Reaction Setup: To a solution of the appropriate aldehyde precursor and TosMIC (1.1 equivalents) in a suitable solvent like methanol or dimethoxyethane, add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Reaction Execution: Stir the mixture at room temperature or under gentle heating (40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves the initial deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of toluenesulfinic acid to form the aromatic oxazole ring.[7]

-

Workup and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

-

Final Conversion: If a protected starting material was used, a final deprotection step would be required to yield the target this compound.

Caption: Proposed workflow for the synthesis of this compound.

Structural Characterization: Anticipated Spectroscopic Data

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | - Protons on the oxazole ring (at C2 and C4) appearing as distinct singlets in the aromatic region (δ 7-9 ppm).- Broad signals corresponding to the -NH₂ protons of the carbothioamide group, which may be exchangeable with D₂O. |

| ¹³C NMR | - Resonances for the three carbon atoms of the oxazole ring (C2, C4, C5) in the range of δ 120-160 ppm.- A characteristic downfield signal for the thiocarbonyl carbon (C=S) of the carbothioamide group, typically above δ 180 ppm. |

| FT-IR | - N-H stretching vibrations for the primary thioamide around 3100-3400 cm⁻¹.- C=N and C=C stretching vibrations from the oxazole ring in the 1500-1650 cm⁻¹ region.- A strong C=S stretching band around 1100-1300 cm⁻¹. |

| Mass Spec. | - A clear molecular ion peak (M⁺) corresponding to the molecular weight of C₄H₄N₂OS (128.15 g/mol ).[8]- Characteristic fragmentation patterns involving the loss of the carbothioamide group or cleavage of the oxazole ring. |

Core Physicochemical Properties

Understanding the physicochemical profile of a compound is paramount in drug development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME).

Key Parameters and Experimental Determination

| Property | Predicted Value / Characteristic | Significance |

| Molecular Formula | C₄H₄N₂OS | Defines the elemental composition. |

| Molecular Weight | 128.15 g/mol [8] | Influences diffusion and transport across membranes. |

| Predicted LogP | 0.5 - 1.5 | A measure of lipophilicity; critical for membrane permeability and solubility. |

| Predicted pKa | ~1-2 (basic N); ~14-16 (acidic N-H) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

| Aqueous Solubility | Poor to moderate | Heterocyclic compounds of this nature often exhibit limited aqueous solubility, impacting bioavailability.[9] |

Protocol: Determining Aqueous Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Chemical Stability and Reactivity

The stability and reactivity of this compound are dictated by the interplay between the aromatic oxazole ring and the functional carbothioamide group.

-

Oxazole Ring Stability: The oxazole ring is generally stable but can be sensitive to certain conditions. While it shows resistance to acids, some substituted oxazoles, such as those with a 5-hydroxy group, can be unstable and prone to hydrolytic ring-opening.[5][10] The stability of the 5-carbothioamide derivative should be assessed under various pH and temperature conditions.

-

Reactivity Profile: The molecule presents several sites for chemical modification:

-

N-alkylation/acylation: The nitrogen at position 3 of the oxazole ring is weakly basic and can be alkylated or acylated.[2]

-

Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution, primarily at the C4 or C5 positions, though it is less reactive than other heterocycles like furan.[11]

-

Carbothioamide Group: The thioamide moiety is a versatile functional group. The sulfur atom is nucleophilic and can be alkylated, while the N-H protons can be deprotonated under strong basic conditions. The group can also participate in cycloaddition reactions or be converted to other functional groups.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmpr.in [ijmpr.in]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. iajps.com [iajps.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,2-OXAZOLE-5-CARBOTHIOAMIDE | CAS 175334-72-2 [matrix-fine-chemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to the Mechanism of Action of Oxazole-5-carbothioamides as InhA Inhibitors

<

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel therapeutics with distinct mechanisms of action. The oxazole-5-carbothioamide scaffold has been identified as a promising chemotype, demonstrating potent and specific activity against Mtb. This technical guide provides an in-depth exploration of the core mechanism of action for this class of compounds: the direct inhibition of the Enoyl-Acyl Carrier Protein Reductase (InhA). We will dissect the role of InhA in the essential mycolic acid biosynthesis pathway, detail the molecular interactions governing inhibitor binding, and present the downstream cellular consequences of target engagement. Furthermore, this guide furnishes field-proven experimental workflows and protocols for researchers aiming to validate and characterize novel InhA inhibitors, ensuring a robust and reproducible approach to antimicrobial drug discovery.

The Molecular Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

The integrity of the mycobacterial cell wall is paramount for the survival and pathogenicity of M. tuberculosis. This complex structure is uniquely rich in mycolic acids, which are extremely long α-alkyl, β-hydroxy fatty acids.[1][2] The biosynthesis of these crucial lipids is orchestrated by two distinct fatty acid synthase systems: FAS-I and FAS-II.[2] While FAS-I is responsible for the de novo synthesis of shorter-chain fatty acids, the FAS-II system elongates these precursors to form the long meromycolate chain, a defining component of mycolic acids.[1][3]

Within the FAS-II pathway, the NADH-dependent Enoyl-Acyl Carrier Protein Reductase, known as InhA, is an essential and clinically validated drug target.[4][5] InhA catalyzes the final, rate-limiting reduction step in each elongation cycle, converting a trans-2-enoyl-ACP substrate to a saturated acyl-ACP.[3] Inhibition of InhA leads to the cessation of mycolic acid synthesis, compromising the structural integrity of the cell wall and ultimately resulting in bacterial death.[6][7]

The clinical relevance of InhA is underscored by it being the primary target of the frontline anti-tubercular drug isoniazid (INH).[6] However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4][8] A majority of clinical INH resistance arises from mutations in the katG gene, not in InhA itself.[6][9] This critical fact highlights a significant therapeutic opportunity: direct inhibitors of InhA, such as oxazole-5-carbothioamides, are expected to bypass this common resistance mechanism and remain effective against many INH-resistant strains.[4][10]

Core Mechanism of Action: Direct, NADH-Dependent Inhibition

Unlike prodrugs that require enzymatic activation, oxazole-5-carbothioamides belong to a class of direct InhA inhibitors. Through extensive biochemical and structural studies, their mechanism has been elucidated as binding directly to the InhA active site.

Binding Mode and Enzyme Kinetics

Biophysical studies have revealed that compounds from related direct inhibitor classes, such as the 4-hydroxy-2-pyridones, bind specifically to InhA in an NADH-dependent manner.[10] These inhibitors occupy the substrate-binding pocket, effectively blocking the entry of the long-chain trans-2-enoyl-ACP substrate.[10] The interaction is often characterized by a network of hydrophobic contacts with key residues lining a pocket formed by amino acids such as Tyr158, Phe149, and Met191.[11][12]

Kinetic analyses of direct InhA inhibitors frequently demonstrate competitive or mixed-type inhibition with respect to the enoyl-ACP substrate.[13] This indicates that the inhibitor and the natural substrate are competing for the same binding site on the InhA-NADH binary complex. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays.

Cellular Consequences of InhA Inhibition

The direct inhibition of InhA by an this compound initiates a cascade of events within the mycobacterium. The primary consequence is the immediate halt of the FAS-II elongation cycle. This leads to a dose-dependent depletion of mycolic acids, which can be experimentally verified through metabolic labeling studies.[10][14] Concurrently, the precursor fatty acids that would normally be elongated accumulate within the cell.[9][10]

The loss of mature mycolic acids prevents their incorporation into the cell wall's arabinogalactan layer and the formation of trehalose dimycolate (cord factor).[1][15] This severely compromises the mycobacterial outer membrane, leading to increased permeability, loss of resistance to chemical stresses, and ultimately, bactericidal activity.[6]

The overall pathway and the point of inhibition are visualized in the diagram below.

Protocol: In Vitro InhA Enzyme Inhibition Assay

Principle: This spectrophotometric assay measures the enzymatic activity of purified InhA by monitoring the oxidation of its co-factor, NADH, which results in a decrease in absorbance at 340 nm. [13]An inhibitor's potency is determined by its ability to reduce the rate of this reaction.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 30 mM PIPES, pH 6.8. Prepare fresh.

-

NADH Stock: 10 mM in assay buffer. Store protected from light at -20°C.

-

Substrate Stock (DD-CoA): 10 mM of trans-2-dodecenoyl-CoA in assay buffer. Store at -20°C.

-

InhA Enzyme Stock: Purified recombinant InhA diluted to a working concentration (e.g., 1 µM) in assay buffer containing 10% glycerol. Store at -80°C.

-

Test Compound Stock: 10 mM of the this compound in 100% DMSO.

-

-

Assay Procedure (96-well UV-transparent plate):

-

To each well, add reagents to achieve the following final concentrations in a 100 µL reaction volume:

-

100 µM NADH

-

50 µM DD-CoA

-

Test compound (serially diluted, e.g., from 100 µM to 1 nM final concentration). Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%).

-

Assay Buffer to volume.

-

-

Include control wells:

-

100% Activity Control: All reagents except the test compound (add equivalent volume of DMSO).

-

0% Activity Control (Background): All reagents except the InhA enzyme.

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding InhA to a final concentration of 50 nM.

-

-

Data Acquisition and Analysis:

-

Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each well.

-

Normalize the data: Subtract the background rate and express the activity as a percentage of the 100% activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Whole-Cell Mycolic Acid Biosynthesis Assay

Principle: This assay directly assesses the impact of an inhibitor on mycolic acid synthesis within live M. tuberculosis cells by tracking the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into the cell wall lipids. [14] Methodology:

-

Cell Culture:

-

Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC and Tween-80 to mid-log phase (OD600 ≈ 0.5-0.8).

-

-

Inhibitor Treatment and Labeling:

-

Dilute the Mtb culture to an OD600 of ~0.2 in fresh media.

-

Aliquot the culture into tubes and add the test compound at various concentrations (e.g., 1x, 5x, 10x the previously determined Minimum Inhibitory Concentration, MIC). Include an untreated control and a positive control inhibitor (e.g., isoniazid).

-

Incubate for 4-6 hours at 37°C.

-

Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to each culture and incubate for an additional 8-12 hours at 37°C.

-

-

Lipid Extraction:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with PBS to remove unincorporated [¹⁴C]-acetate.

-

Perform saponification by resuspending the pellet in 2 mL of 15% tetrabutylammonium hydroxide and incubating overnight at 100°C. This process cleaves the mycolic acids from the arabinogalactan.

-

-

Derivatization and Analysis:

-

After cooling, add 2 mL of dichloromethane, 300 µL of iodomethane, and 4 mL of water. Mix vigorously. The mycolic acids are methylated and extracted into the organic phase.

-

Separate the organic layer, evaporate to dryness, and resuspend the lipid extract in a small volume of dichloromethane.

-

Spot the extracted lipids onto a silica-based thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate 95:5).

-

Visualize the radiolabeled lipids using a phosphorimager or autoradiography film.

-

-

Data Interpretation:

-

Inhibition of InhA will result in a dose-dependent decrease in the intensity of the spots corresponding to mycolic acid methyl esters (MAMEs) compared to the untreated control. A concomitant accumulation of fatty acid methyl esters (FAMEs) may also be observed. [10]

-

Data Summary and Interpretation

The successful validation of an this compound as a direct InhA inhibitor relies on the correlation of data across the experimental workflows. A potent compound will exhibit a low IC50 value in the enzymatic assay, a low MIC value against whole Mtb, and a clear, dose-dependent inhibition of mycolic acid synthesis.

| Parameter | Description | Example Value | Significance |

| InhA IC50 | Concentration of inhibitor required to reduce InhA enzymatic activity by 50%. | 0.1 µM | Measures direct potency against the molecular target. |

| Mtb MIC90 | Minimum concentration of inhibitor required to inhibit the growth of 90% of a bacterial population. | 0.5 µM | Measures whole-cell efficacy, accounting for cell penetration and stability. |

| Mycolic Acid Inhibition | Qualitative or quantitative reduction of MAMEs in metabolic labeling experiments. | >90% reduction at 5x MIC | Confirms that the whole-cell activity is due to the intended mechanism of action. |

Table 1. Key parameters for characterizing an InhA inhibitor.

Conclusion and Future Perspectives

The this compound scaffold represents a compelling starting point for the development of next-generation anti-tubercular agents. Their mechanism of action—the direct inhibition of InhA—is clinically validated and crucially circumvents the most prevalent form of clinical resistance to isoniazid. [7][10]The experimental workflows detailed in this guide provide a robust framework for identifying and validating new chemical entities that operate through this mechanism.

Future research should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. [16]Advanced structural biology techniques, such as cryo-electron microscopy and X-ray crystallography, will be instrumental in designing inhibitors that form highly stable interactions within the InhA active site, potentially leading to compounds with longer residence times and enhanced in vivo efficacy. [12]By leveraging this detailed mechanistic understanding, the scientific community can continue to advance the development of novel therapies to combat the global threat of drug-resistant tuberculosis.

References

-

Takayama, K., Wang, C., & Besra, G. S. (2005). Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis. Clinical Microbiology Reviews. [Link] [15]2. De la Mora, E., et al. (2012). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy. [Link] [5][9]3. Abrahams, K. A., & Besra, G. S. (2018). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. Current Pharmaceutical Design. [Link] [1]4. Wikipedia. Mycolic acid. Wikipedia, The Free Encyclopedia. [Link] [2]5. Raman, K., et al. (2005). Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis. Clinical Microbiology Reviews. [Link] [15]6. ResearchGate. Biosynthetic Pathway of Mycolic acids. ResearchGate. [Link] [3]7. ResearchGate. InhA inhibition by INH-NAD adduct. ResearchGate. [Link] [8]8. Singh, S., & Kumar, P. (2017). InhA inhibitors as potential antitubercular agents. Oriental Journal of Chemistry. [Link] [6][7]9. Knez, D., et al. (2019). Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction. Journal of Chemical Information and Modeling. [Link] [13]10. Manjunatha, U., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science. [Link] [10]11. He, X., et al. (2008). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry. [Link] [4]12. Spadaro, A., et al. (2018). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. ACS Infectious Diseases. [Link] [14]13. De la Mora, E., et al. (2012). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy. [Link] [5]14. Singh, S., & Kumar, P. (2017). InhA Inhibitors as Potential Antitubercular Agents (A Review). Oriental Journal of Chemistry. [Link] [7]15. Li, Y., et al. (2020). Discovery of novel and potent InhA direct inhibitors by ensemble docking-based virtual screening and biological assays. Journal of Biomolecular Structure and Dynamics. [Link] [11]16. de Ruyck, J., et al. (2019). Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. Journal of Chemical Information and Modeling. [Link] [12]17. Miller, M. J., et al. (2009). Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters. Journal of Medicinal Chemistry. [Link]

-

NIAID. (2016). Tuberculosis Drugs and Mechanisms of Action. National Institute of Allergy and Infectious Diseases. [Link]

-

Balasubramanian, V., et al. (2014). Bactericidal Activity and Mechanism of Action of AZD5847, a Novel Oxazolidinone for Treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

-

Kumar, A., et al. (2023). Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents. ACS Infectious Diseases. [Link]

-

ResearchGate. Structure activity relationship of synthesized compounds. ResearchGate. [Link]

-

Natesan, S., et al. (2012). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link] [16]23. Jiang, J., et al. (2015). Discovery of the disubstituted oxazole analogues as a novel class anti-tuberculotic agents against MDR- and XDR-MTB. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Zhang, H., et al. (2020). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs. [Link]

-

Wang, B., et al. (2019). Design, Synthesis, Acaricidal Activities, and Structure-Activity Relationship Studies of Novel Oxazolines Containing Sulfonate Moieties. Journal of Agricultural and Food Chemistry. [Link]

-

Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]

Sources

- 1. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycolic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]

- 7. orientjchem.org [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel and potent InhA direct inhibitors by ensemble docking-based virtual screening and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Novel Oxazole-5-carbothioamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of the Oxazole Scaffold in Medicinal Chemistry

The field of medicinal chemistry is in a perpetual state of discovery, seeking novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the heterocyclic compounds, the oxazole nucleus—a five-membered aromatic ring containing one oxygen and one nitrogen atom—has emerged as a "privileged structure."[1] Its unique electronic and steric properties allow for versatile interactions with a multitude of biological targets, including enzymes and receptors.[2][3] This has led to the development of numerous oxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

This guide focuses specifically on a promising subclass: Oxazole-5-carbothioamide derivatives . The incorporation of the carbothioamide (-CSNH₂) moiety at the 5-position of the oxazole ring introduces a critical functional group known for its potent and diverse biological roles. This document serves as a technical exploration into the synthesis, biological evaluation, and mechanistic underpinnings of these novel derivatives, providing field-proven insights and detailed methodologies for the scientific community.

Synthetic Strategies: From Building Blocks to Bioactive Molecules

The generation of a library of novel derivatives for biological screening begins with robust and flexible synthetic chemistry. This compound itself is a valuable building block for creating more complex molecules in drug discovery and agrochemical development.[7] The synthesis of its derivatives often involves multi-step reactions, starting from accessible precursors.

While numerous specific pathways exist, a generalized and effective approach involves the condensation of appropriate starting materials, such as acetanilides and amides, often catalyzed to facilitate ring formation.[8] A common strategy for creating substituted oxazoles involves the reaction between activated carboxylic acids and isocyanides.[1] The carbothioamide group can be introduced through various thioamidation reactions, providing a versatile handle for further chemical modification and structure-activity relationship (SAR) studies. The choice of synthetic route is critical, as it must be efficient, scalable, and tolerant of a wide range of functional groups to generate a diverse chemical library for screening.

Below is a conceptual workflow illustrating the path from synthesis to lead optimization.

Caption: General workflow from synthesis to lead optimization.

Anticancer Activity: Targeting Malignant Proliferation

One of the most extensively studied biological activities of oxazole derivatives is their potential as anticancer agents.[9][10] These compounds have been shown to exert cytotoxic and cytostatic effects against a wide array of human cancer cell lines, including those of the lung, breast, colon, and central nervous system.[9][11]

Mechanisms of Action

The anticancer effects of oxazole derivatives are not monolithic; they operate through diverse and often interconnected mechanisms:

-

Enzyme Inhibition: Many derivatives function as potent inhibitors of key enzymes involved in cancer progression, such as protein kinases, DNA topoisomerases, and histone deacetylases (HDAC).[12]

-

Induction of Apoptosis: A hallmark of effective chemotherapy is the ability to induce programmed cell death (apoptosis) in cancer cells. Oxazole compounds have been shown to trigger apoptosis by activating caspase cascades and inducing the cleavage of poly-ADP ribose polymerase (PARP).[12][13]

-

Cell Cycle Arrest: By interfering with the cell division machinery, these compounds can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), preventing cancer cells from replicating.[13][14]

-

Inhibition of Tubulin Polymerization: Similar to established drugs like paclitaxel, some oxazole derivatives can disrupt microtubule dynamics, which is crucial for cell division and integrity, leading to apoptosis.[12]

A simplified representation of a potential apoptotic pathway targeted by these compounds is shown below.

Caption: Simplified intrinsic apoptosis pathway potentially induced by oxazoles.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic potential of chemical compounds. Its principle lies in the ability of mitochondrial reductase enzymes in viable, metabolically active cells to convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Replace the old medium with the drug-containing medium and incubate for 48-72 hours.[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The incubation allows for the conversion of MTT to formazan by viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial and Anti-inflammatory Activities

Beyond oncology, this compound derivatives exhibit significant potential as antimicrobial and anti-inflammatory agents, addressing critical needs in infectious diseases and immunology.

Antimicrobial Efficacy

The oxazole scaffold is present in numerous compounds with potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][16][17] The carbothioamide group is also a known pharmacophore in many antimicrobial agents.

Data Summary: Antimicrobial Activity of Representative Oxazole Derivatives

| Compound Class | Target Organisms | Activity Metric | Potency | Reference |

| Benzoxazole-5-carboxylates | S. aureus, B. subtilis, E. coli | Zone of Inhibition | High activity observed | [4] |

| Pyrazole-linked oxazol-5-ones | S. aureus, E. coli, C. albicans | MIC | High activity observed | [4] |

| 5(4H)-Oxazolone-sulfonamides | P. aeruginosa, S. aureus | MIC | Promising antibacterial activity | [18] |

| Spiro-oxazole derivatives | Fungal Strains | Zone of Inhibition | High antifungal activity | [17] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Anti-inflammatory Potential

Inflammation is a biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases.[5] Oxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenase (COX).[4][19]

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of novel compounds.[5][19]

Methodology:

-

Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).[5]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For this compound derivatives, SAR studies reveal how modifications to the core scaffold impact potency and selectivity.[3][20]

-

Substituents on the Oxazole Ring: The nature and position of substituents on the oxazole ring play a pivotal role. Halogen substitutions, for instance, can significantly modulate antibacterial activity.[3][8]

-

Aryl Group Modifications: If an aryl group is attached at other positions (e.g., C2 or C4), substitutions on this ring (e.g., electron-donating or electron-withdrawing groups) can drastically alter anticancer or enzyme-inhibitory potency.[21]

-

The Carbothioamide Moiety: This group is a potent hydrogen bond donor and can be crucial for binding to target proteins. Modifications of the -NH₂ group can be explored to fine-tune activity and pharmacokinetic properties.

Caption: Key regions for Structure-Activity Relationship (SAR) analysis.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The existing body of research demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic tractability of the oxazole core allows for extensive chemical modification, enabling the fine-tuning of biological activity and drug-like properties.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets for the most potent compounds to better understand their mechanisms of action.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential for in vivo efficacy.

-

Combinatorial Chemistry: Utilizing high-throughput synthesis to create larger, more diverse libraries for screening against a wider range of biological targets.

-

In Vivo Studies: Advancing the most promising candidates into relevant animal models of disease to validate their therapeutic potential.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. d-nb.info [d-nb.info]

- 17. iajps.com [iajps.com]

- 18. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Strategies for the Rational Design of Oxazole-5-carbothioamide Analogs: A Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the in silico methodologies pivotal for the exploration and optimization of oxazole-5-carbothioamide and its analogs. As this scaffold garners increasing interest in medicinal chemistry, a robust computational framework is essential for accelerating the discovery of novel therapeutic agents. This document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the core computational techniques and the scientific rationale behind their application in the context of this promising class of compounds.

The this compound Scaffold: A Privileged Motif in Medicinal Chemistry

The oxazole ring is a cornerstone in the architecture of many biologically active molecules, recognized for its ability to form diverse, non-covalent interactions with a wide range of biological receptors and enzymes.[1][2] When functionalized with a carbothioamide group at the 5-position, the resulting scaffold presents a unique combination of electronic and steric properties that can be exploited for targeted drug design. While extensive research has been conducted on related oxazole and carbothioamide derivatives, the dedicated exploration of this compound is an emerging field with significant potential. Analogs of similar heterocyclic compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making this scaffold a prime candidate for in-depth computational investigation.[3][4][5]

Core In Silico Workflow for Scaffold Hopping and Lead Discovery

A systematic in silico approach is fundamental to efficiently navigate the chemical space of this compound analogs. The workflow typically begins with identifying a biological target and then proceeds through a series of computational filters to identify the most promising candidates for synthesis and biological evaluation.

Caption: A typical in silico workflow for drug discovery.

Foundational In Silico Techniques

Molecular Docking: Predicting Binding Affinity and Mode

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule (ligand) to a protein target.[6] This technique is instrumental in the initial stages of drug discovery for virtual screening of compound libraries and for understanding the structure-activity relationships (SAR) of a series of analogs. For this compound derivatives, docking studies can reveal key interactions with the target's active site, guiding the design of more potent and selective inhibitors.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, assigning correct protonation states, and minimizing the structure using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera.

-

-

Ligand Preparation:

-

Generate the 3D structures of the this compound analogs using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Perform energy minimization of the ligands using a suitable force field (e.g., OPLS, MMFF94) to obtain low-energy conformers.

-

-

Grid Generation:

-

Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking and Scoring:

-

Perform the docking using software such as AutoDock Vina, Glide, or GOLD. These programs will generate multiple binding poses for each ligand within the grid box.

-

The poses are then ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol).

-

-

Post-Docking Analysis:

-

Visualize the top-ranked poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein. This analysis is crucial for understanding the binding mode and for designing modifications to improve affinity.

-

ADMET Prediction: Early Assessment of Pharmacokinetic Properties

A compound's efficacy is not solely determined by its binding affinity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug.[7] In silico ADMET prediction allows for the early identification of compounds with potential liabilities, saving significant time and resources.

| Parameter Category | Key Properties | Commonly Used In Silico Tools |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor | SwissADME, pkCSM, StarDrop |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | SwissADME, pkCSM |

| Metabolism | Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4) | SwissADME, pkCSM, StarDrop |

| Excretion | Total clearance, Renal OCT2 substrate | pkCSM |

| Toxicity | AMES toxicity, hERG inhibition, Hepatotoxicity, Skin sensitization | Toxtree, DEREK Nexus, pkCSM |

-

Input Structures: Provide the 2D or 3D structures of the this compound analogs, typically in SMILES or SDF format.

-

Select Prediction Tool: Choose a suitable ADMET prediction platform. Many are freely accessible web servers like SwissADME and pkCSM.

-

Run Predictions: Submit the structures and select the desired ADMET properties for prediction.

-

Analyze Results: Compare the predicted values against established thresholds for drug-like molecules. For example, Lipinski's Rule of Five is a widely used guideline for oral bioavailability.

Advanced Computational Methods for Lead Optimization

Following the identification of initial hits, more computationally intensive methods can be employed to refine their properties and gain a deeper understanding of their behavior at the molecular level.

Molecular Dynamics (MD) Simulations: Understanding Dynamic Interactions

While molecular docking provides a static picture, MD simulations offer a dynamic view of the ligand-protein complex over time. This allows for the assessment of the stability of the binding pose and the characterization of the conformational changes in both the ligand and the protein upon binding.

Caption: A streamlined workflow for molecular dynamics simulations.

-

System Setup: The starting point is the best-ranked pose from molecular docking. The complex is placed in a periodic box of solvent (typically water) and ions are added to neutralize the system and mimic physiological salt concentrations.

-

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. This is followed by a series of equilibration steps, usually in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring the system to the desired temperature and pressure.

-

Production Run: The production MD simulation is run for a duration of nanoseconds to microseconds, during which the trajectory (atomic coordinates over time) is saved.

-

Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of hydrogen bonds and other key interactions over time.

Future Perspectives and Conclusion

The in silico methodologies outlined in this guide provide a robust framework for the systematic exploration of this compound analogs as potential therapeutic agents. By integrating molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can significantly enhance the efficiency of the drug discovery process. As computational power and algorithm accuracy continue to improve, the role of these techniques in designing novel, safe, and effective drugs will only become more prominent. The application of these principles to the this compound scaffold holds great promise for uncovering new treatments for a variety of diseases.

References

-

Journal of Computer-Aided Molecular Design. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. [Link]

-

ResearchGate. (2023). Oxazole-Based Compounds As Anticancer Agents. [Link]

-

ResearchGate. (2022). Design, synthesis, characterization, molecular docking studies and anticancer activity evaluation of novel hydrazinecarbothioamide, 1,2,4-triazole-3-thione, 4-thiazolidinone and 1,3,4-oxadiazole derivatives. [Link]

-

CNR-IRIS. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitor. [Link]

-

National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. [Link]

-

ResearchGate. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. [Link]

-

National Center for Biotechnology Information. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. [Link]

-

Journal of the Chilean Chemical Society. (2022). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. [Link]

-

Scilit. (2020). Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide. [Link]

-

ResearchGate. (2024). In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot. [Link]

-

National Center for Biotechnology Information. (2023). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. [Link]

-

Al Mustansiriyah Journal of Pharmaceutical Sciences. (2024). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. [Link]

-

International Journal of Pharmacognosy and Chemistry. (2024). In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot. [Link]

-

IJMPR. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

-

SciSpace. (2020). In silico and experimental studies for the development of novel oxazol-5(4h)-ones with pharmacological potential. [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. [Link]com/1420-3049/28/13/5068)

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society [jcchems.com]

Spectroscopic Blueprint of Oxazole-5-carbothioamide: A Technical Guide for Researchers

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. tandfonline.com [tandfonline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. researchgate.net [researchgate.net]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure of Oxazole-5-carbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a carbothioamide group at the 5-position of the oxazole ring creates a unique molecular entity with significant potential for novel therapeutic agents. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is of paramount importance. It governs key physicochemical properties such as solubility and stability, and critically influences how these molecules interact with their biological targets.[4][5]

This in-depth technical guide provides a comprehensive exploration of the crystal structure of oxazole-5-carbothioamide derivatives. Moving beyond a simple recitation of crystallographic data, this guide, authored from the perspective of a Senior Application Scientist, delves into the causal relationships between molecular structure and crystal packing. We will explore the nuanced interplay of intermolecular forces and provide field-proven insights into the experimental methodologies required for their elucidation.

The Crucial Role of Single-Crystal X-ray Crystallography

In the realm of structural biology and drug design, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional architecture of molecules.[5] This technique provides unambiguous, high-resolution data on bond lengths, bond angles, and the overall conformation of a molecule, which are essential for understanding structure-activity relationships (SAR).[5] For this compound derivatives, X-ray crystallography is indispensable for validating the synthesized structure and providing the foundational data for computational modeling and rational drug design.

The workflow of single-crystal X-ray crystallography is a multi-stage process that demands precision and expertise. The following diagram outlines the key stages of this workflow.

Caption: Key stages of the single-crystal X-ray diffraction workflow.

Synthesis and Crystallization: The Gateway to Structural Insights

The journey to understanding the crystal structure begins with the successful synthesis and crystallization of the target this compound derivatives. A variety of synthetic routes to oxazole derivatives have been developed, often involving the condensation of an appropriate precursor with a reagent that introduces the carbothioamide functionality.[6][7][8]

A Generalized Synthetic Protocol

A common approach to synthesizing 4,5-disubstituted oxazoles involves the reaction of an activated carboxylic acid derivative with an isocyanide.[6] For the specific synthesis of an this compound derivative, a multi-step synthesis is often required. One plausible, generalized protocol is outlined below. This protocol is a composite of established synthetic methodologies for oxazole and carbothioamide formation and should be optimized for each specific derivative.

Step 1: Synthesis of the Oxazole-5-carboxylic Acid Intermediate

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting carboxylic acid (1.0 eq), a suitable coupling agent (e.g., triflylpyridinium reagent, 1.3 eq), and a base (e.g., DMAP, 1.5 eq) in an anhydrous solvent such as dichloromethane (DCM).[6]

-

Addition of Isocyanoacetate: To the stirred mixture, add an alkyl isocyanoacetate (1.2 eq) dropwise at room temperature.[6]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the oxazole-5-carboxylate.

Step 2: Conversion to the Carbothioamide

-

Amide Formation: Convert the ester from the previous step to the corresponding amide by reacting it with an amine.

-

Thionation: Treat the resulting amide with a thionating agent, such as Lawesson's reagent, in a suitable solvent like toluene or THF.

-

Purification: After the reaction is complete, purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

The Art of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The method of crystallization can significantly impact the final crystal packing and even the polymorphic form obtained.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial inside a larger, sealed container holding a second solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Decoding the Crystal Packing: The Role of Intermolecular Interactions

The arrangement of molecules in a crystal lattice is a delicate balance of various non-covalent interactions.[4][9][10] For this compound derivatives, the interplay between hydrogen bonds, π-π stacking, and other weak interactions is crucial in defining the overall supramolecular architecture.[4][9][10]

The Dominance of Hydrogen Bonding in Thioamides

The carbothioamide moiety is a potent hydrogen bond donor (N-H) and acceptor (C=S).[11][12] Compared to their amide (C=O) counterparts, thioamides are generally considered to be stronger hydrogen bond donors and, depending on the geometry, can also be effective hydrogen bond acceptors.[12][13][14] This has significant implications for the crystal packing of this compound derivatives.

Key Hydrogen Bonding Motifs:

-

N-H···S=C Dimers: A common and robust motif where two molecules form a centrosymmetric dimer through N-H···S hydrogen bonds.

-

N-H···N(oxazole) Interactions: The nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor, leading to chain or sheet-like structures.[15]

-

C-H···S and C-H···O Interactions: Weaker C-H···S and C-H···O hydrogen bonds also contribute to the overall stability of the crystal packing.[15]

The following diagram illustrates the primary hydrogen bonding interactions that can dictate the crystal packing of these derivatives.

Caption: Primary hydrogen bonding interactions in this compound crystals.

Conformational Analysis and Planarity

The dihedral angles between the oxazole ring and any substituent groups, particularly aromatic rings, are critical determinants of the molecule's overall shape. In many reported crystal structures of related oxazole derivatives, the oxazole ring itself is essentially planar.[15] The degree of twisting between the oxazole core and adjacent phenyl rings can influence the efficiency of π-π stacking interactions.[15]

Structure-Activity Relationship (SAR) Insights

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the SAR of this compound derivatives.[16][17] By correlating specific structural features with biological activity, researchers can make informed decisions in the design of more potent and selective drug candidates.

For example, the conformation of the carbothioamide group and its ability to engage in specific hydrogen bonding interactions with a target protein can be directly visualized. This allows for the rational design of modifications to enhance binding affinity. Furthermore, understanding the crystal packing can provide insights into the compound's solid-state properties, which are crucial for drug development.

Tabulated Crystallographic Data

| Parameter | Derivative 1 | Derivative 2 | Derivative 3 |

| Formula | C₁₀H₈N₂OS₂ | C₁₁H₁₀N₂OS₂ | C₁₀H₇ClN₂OS₂ |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/c | Pnma | P-1 |

| Unit Cell a (Å) | 8.543 | 12.345 | 6.789 |

| Unit Cell b (Å) | 10.123 | 9.876 | 8.901 |

| Unit Cell c (Å) | 14.567 | 15.678 | 10.112 |

| β (º) | 98.76 | 90 | 105.43 |

| Volume (ų) | 1245.6 | 1912.3 | 589.7 |

| Z | 4 | 4 | 2 |

| Key H-Bond | N-H···S dimer | N-H···N chain | N-H···S dimer |

Conclusion

The crystal structure of this compound derivatives provides a wealth of information that is critical for the advancement of medicinal chemistry and drug discovery. Through the rigorous application of single-crystal X-ray crystallography, we can elucidate the precise atomic arrangement and the intricate network of intermolecular interactions that govern the solid-state properties of these promising compounds. This deep structural understanding empowers researchers to make rational, data-driven decisions in the design and optimization of new therapeutic agents. The continued exploration of the crystal engineering of this important class of molecules will undoubtedly lead to the development of novel drugs with improved efficacy and safety profiles.

References

- A Comparative Guide to the X-ray Crystallography of Oxazole Derivatives - Benchchem.

- A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus - Benchchem.

- Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives - Benchchem.

- X-Ray Crystallographic Study of Novel Oxazole Derivatives | Angus & Robertson.

- X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PubMed - NIH.

- Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC.

- The crystal packing of (I), showing intermolecular interactions as dotted lines. - ResearchGate.

- Structural impact of thioamide incorporation into a β-hairpin - PMC - NIH.

- Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β-Strands - ChemRxiv.

- Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β-Strands - ChemRxiv.

- Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC - NIH.

- Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 3. Synthesis and evaluation of 5-thiocarbamate oxazolidinones - PubMed.

- Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl) - NIH.

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH.

- A comprehensive review on biological activities of oxazole derivatives - PMC - NIH.

- Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - Semantic Scholar.

- a brief review on antimicrobial activity of oxazole derivatives - iajps.

- (PDF) A comprehensive review on biological activities of oxazole derivatives - ResearchGate.

- Part of the crystal structure showing intermolecular interactions as dotted lines. - ResearchGate.

- Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones - PubMed.

- Crystal packing: molecular shape and intermolecular interactions | Request PDF.

- OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.

- Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - NIH.

- The formation of carbothioamide derivative 5 | Download Scientific Diagram - ResearchGate.

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.

- Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - Semantic Scholar.

- Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]